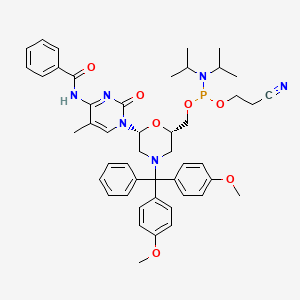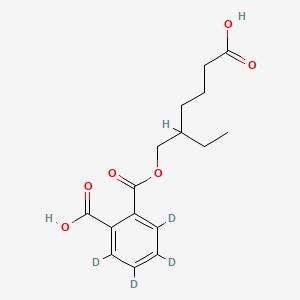
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of phthalic acid and is characterized by the presence of a carboxy-ethylpentyl group. This compound is often utilized in the study of phthalate metabolites and their impact on human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 5-carboxy-2-ethylpentanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for the analysis of phthalate metabolites in environmental samples.
Biology: In studies investigating the biological effects of phthalates on cellular processes.
Medicine: To understand the metabolism and toxicology of phthalates in the human body.
Industry: Used in the quality control of products containing phthalates, such as plastics and personal care products
Mechanism of Action
The mechanism of action of rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 involves its interaction with various molecular targets. It is metabolized in the body to form monoesters and other metabolites, which can interact with cellular receptors and enzymes. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
- Mono(2-ethylhexyl) Phthalate
- Di(2-ethylhexyl) Phthalate
- Mono(5-carboxy-2-ethylpentyl) Phthalate
Comparison: rac Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical applications. Compared to other phthalates, it provides more accurate and reliable data in studies involving phthalate metabolism and environmental impact .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
312.35 g/mol |
IUPAC Name |
2-(5-carboxy-2-ethylpentoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20)/i3D,4D,7D,8D |
InChI Key |
XFGRNAPKLGXDGF-KNIGXJNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC(=O)O)[2H])[2H] |
Canonical SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


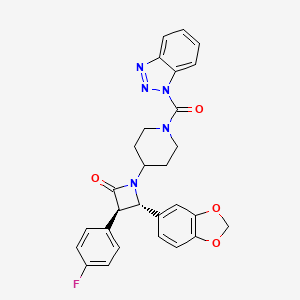
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
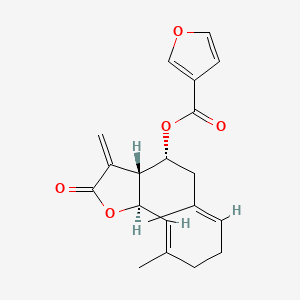
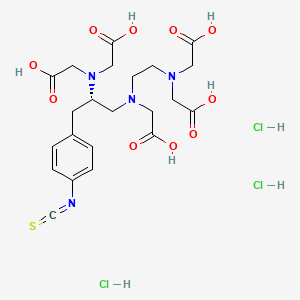
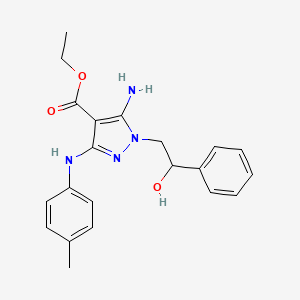

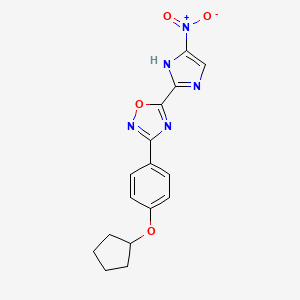
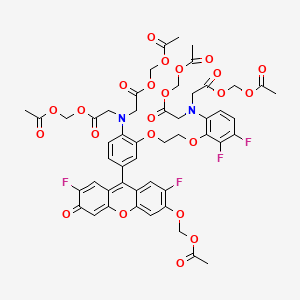
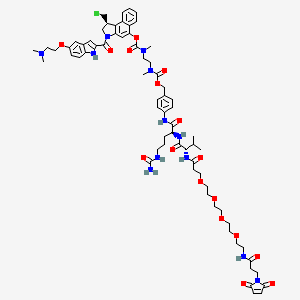

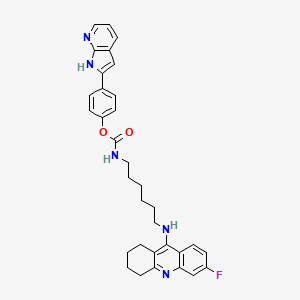
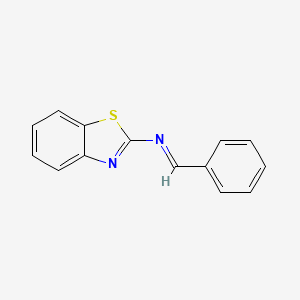
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
